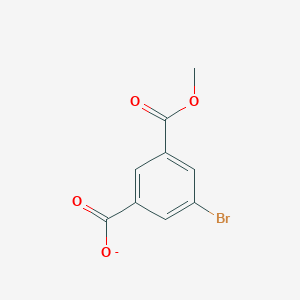

1,3-Benzenedicarboxylic acid, 5-bromo-, monomethyl ester

描述

1,3-Benzenedicarboxylic acid, 5-bromo-, monomethyl ester (CAS: Not explicitly provided in evidence) is a brominated aromatic dicarboxylic acid derivative with a monomethyl ester group. Structurally, it features a 1,3-dicarboxylate backbone substituted with a bromine atom at the 5-position and a methyl ester at one carboxyl group. Bromine substitution may enhance electrophilic reactivity, making it useful in synthetic chemistry or as a precursor for pharmaceuticals .

属性

分子式 |

C9H6BrO4- |

|---|---|

分子量 |

258.04 g/mol |

IUPAC 名称 |

3-bromo-5-methoxycarbonylbenzoate |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)/p-1 |

InChI 键 |

QIXJVAGZPJKDGY-UHFFFAOYSA-M |

规范 SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)[O-])Br |

产品来源 |

United States |

准备方法

Reaction Mechanism and Conditions

The most direct method involves electrophilic aromatic bromination of 1,3-benzenedicarboxylic acid monomethyl ester. This approach leverages the electron-withdrawing effects of the carboxylic acid and ester groups to direct bromination to the 5-position (para to the ester group and meta to the carboxylic acid).

Procedure :

- Substrate Preparation : 1,3-Benzenedicarboxylic acid monomethyl ester is synthesized via partial esterification of 1,3-benzenedicarboxylic acid using methanol and a catalytic amount of sulfuric acid.

- Bromination :

- The monomethyl ester (1.26 g) is dissolved in concentrated sulfuric acid (18.4 g).

- N-Bromosuccinimide (NBS) (1.28 g) is added gradually under stirring.

- The reaction proceeds at room temperature for 90–120 minutes , with sulfuric acid acting as both solvent and protonating agent to enhance electrophilicity.

- The mixture is quenched with ice, precipitating the product, which is filtered, washed with deionized water, and recrystallized from ethyl acetate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Reaction Time | 1.5–2 hours |

| Purity | >95% (HPLC) |

Regioselectivity and Byproduct Analysis

The carboxylic acid and ester groups deactivate the benzene ring, favoring bromination at the 5-position due to electronic and steric effects. Competing bromination at positions 2, 4, or 6 is suppressed, as confirmed by $$^1$$H NMR analysis (absence of aromatic protons adjacent to bromine). Minor byproducts (<5%) include dibrominated derivatives, which are removed during recrystallization.

Alternative Synthetic Routes

Bromination of Prefunctionalized Intermediates

An alternative strategy involves brominating 3-methylbenzoic acid derivatives followed by oxidation and esterification. However, this method is less efficient due to multiple steps and lower regiocontrol.

Procedure :

- Bromination of 3-Methylbenzoic Acid :

- Oxidation and Esterification :

- The bromomethyl group is oxidized to a carboxylic acid using KMnO$$_4$$, yielding 1,3-benzenedicarboxylic acid.

- Selective monoesterification with methanol and H$$2$$SO$$4$$ produces the target compound.

Limitations :

- Low overall yield (30–40%) due to side reactions during oxidation.

- Requires stringent temperature control to avoid over-oxidation.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

- Sulfuric Acid vs. Lewis Acids : While concentrated H$$2$$SO$$4$$ achieves high regioselectivity, substituting it with FeBr$$_3$$ as a Lewis acid catalyst reduces reaction time but increases dibromination byproducts (up to 15%).

- Solvent Effects : Polar solvents like acetic acid improve NBS solubility but lower yields due to competitive side reactions.

Temperature and Stoichiometry

- Optimal NBS Ratio : A 1:1 molar ratio of substrate to NBS minimizes dibromination. Excess NBS (1.2 equiv) increases dibrominated byproducts to 12%.

- Reaction Temperature : Elevated temperatures (>50°C) accelerate bromination but reduce selectivity. Room temperature (20–25°C) is ideal.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 182–184°C |

| Molecular Weight | 289.09 g/mol |

| Solubility | DMSO > Ethanol > Water |

Industrial Applications and Environmental Impact

化学反应分析

Types of Reactions: 1,3-Benzenedicarboxylic acid, 5-bromo-, 1-methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of a strong acid or base.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile, products such as 5-substituted isophthalic acid derivatives can be formed.

Hydrolysis: The major product is 5-bromo-isophthalic acid.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

科学研究应用

Applications Overview

-

Polymer Chemistry

- Plasticizers : The compound is used to produce plasticizers that enhance the flexibility and durability of polymers. These plasticizers are essential in manufacturing flexible PVC products and other plastic materials .

- Polyester Resins : It serves as a key monomer in the synthesis of unsaturated polyester resins. These resins are widely utilized in coatings, adhesives, and composite materials due to their excellent mechanical properties and resistance to environmental degradation .

-

Pharmaceuticals

- Drug Development : The brominated derivative of benzenedicarboxylic acid has shown potential in drug formulations where halogenation can influence biological activity. Research indicates that its derivatives may exhibit antimicrobial properties, making them candidates for further pharmaceutical development .

- Biological Studies : Compounds like 5-bromoisophthalate are often used in biological studies to understand the mechanisms of drug action and metabolism due to their structural analogies with naturally occurring compounds .

-

Organic Synthesis

- Synthesis of Complex Molecules : This compound acts as an intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis .

- Phase Transfer Catalysis : The compound has been utilized in phase transfer catalysis processes which enhance the efficiency of reactions involving immiscible phases, thus broadening its application scope in synthetic organic chemistry .

Case Study 1: Use in Polymer Production

A study highlighted the effectiveness of using 1,3-benzenedicarboxylic acid derivatives as plasticizers in polyvinyl chloride (PVC) formulations. The results demonstrated improved flexibility and thermal stability compared to traditional phthalate plasticizers. The incorporation of brominated esters also provided enhanced flame retardancy properties to the final products .

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives of 1,3-benzenedicarboxylic acid revealed that certain brominated esters exhibited significant antimicrobial activity against a range of pathogens. This study suggests potential applications in developing new antimicrobial agents for medical use .

Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Chemistry | Plasticizers for PVC | Enhanced flexibility and thermal stability |

| Unsaturated polyester resins | High mechanical strength and durability | |

| Pharmaceuticals | Drug formulation | Potential antimicrobial properties |

| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile building block for various reactions |

| Phase transfer catalysis | Improved reaction efficiency |

作用机制

The mechanism by which 1,3-Benzenedicarboxylic acid, 5-bromo-, 1-methyl ester exerts its effects depends on the specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid. The molecular targets and pathways involved vary based on the context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

Positional Isomers: 1,2- vs. 1,3- vs. 1,4-Substitution

1,2-Benzenedicarboxylic Acid Derivatives (e.g., dibutyl, diisooctyl esters):

- Structure : Adjacent carboxyl groups (1,2-substitution) create steric hindrance, reducing symmetry and altering crystallinity.

- Properties : Higher volatility (e.g., diheptyl ester in has lower molecular weight) and widespread use as plasticizers .

- Applications : Detected in plant extracts (e.g., Spinifex littoreus) and microbial degradation pathways .

1,4-Benzenedicarboxylic Acid Derivatives (e.g., bis(2-ethylhexyl) ester):

- 1,3-Benzenedicarboxylic Acid Derivatives (Target Compound and Analogs): Structure: Meta-substitution balances symmetry and reactivity.

Ester Group Variations

- Monoesters vs. Diesters: Monomethyl Ester (Target Compound):

- Lower molecular weight (e.g., 286.283 g/mol for the benzyloxy analog in ) enhances solubility in polar solvents .

Higher hydrophobicity (logP ~8–10) makes them suitable for lipid-rich environments or as plasticizers .

Alkyl Chain Length :

Substituent Variations

- Bromo vs. Benzyloxy vs. Benzyloxy (): Enhances lipophilicity and π-π stacking interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

生物活性

1,3-Benzenedicarboxylic acid, 5-bromo-, monomethyl ester, commonly referred to as 5-bromo-isophthalate, is a compound of interest in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxicological properties, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H9BrO4

- Molecular Weight : 273.080 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzenedicarboxylic acids exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of various compounds found that certain esters demonstrated broad-spectrum antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 100 µg/mL to 800 µg/mL against different bacterial strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5-bromo-isophthalate | 200 | Staphylococcus aureus |

| Dimethyl ester derivative | 150 | Escherichia coli |

| Other benzenedicarboxylates | 100-800 | Various Gram-positive/negative bacteria |

Anticancer Activity

The anticancer potential of benzenedicarboxylic acid derivatives has been explored in several studies. One notable investigation focused on the cytotoxic effects of various esters on cancer cell lines. The results indicated that the bromine substitution at the 5-position enhances the compound's ability to inhibit cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

| Cell Line | IC50 (µM) | Compound Used |

|---|---|---|

| MCF-7 | 12 | 5-bromo-isophthalate |

| PC-3 | 15 | Dimethyl ester derivative |

Toxicological Studies

Toxicological assessments have shown that compounds like 5-bromo-isophthalate can exhibit varying degrees of toxicity depending on their structure and dosage. In animal studies, exposure to high concentrations resulted in observable clinical signs such as irritability and gastrointestinal disturbances. However, no significant mortality was reported at lower doses .

Case Studies

- Antimicrobial Efficacy Study : A study published in PMC evaluated the antimicrobial properties of various benzenedicarboxylic acid derivatives, including 5-bromo-isophthalate. The findings suggested that these compounds could serve as effective agents against resistant bacterial strains due to their unique structural features .

- Cytotoxicity Assessment : In a controlled laboratory setting, researchers tested the cytotoxic effects of several benzenedicarboxylic acid derivatives on human cancer cell lines. The results indicated that brominated derivatives had superior efficacy compared to their non-brominated counterparts .

The biological activity of 1,3-benzenedicarboxylic acid derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors. The presence of bromine enhances binding affinity through halogen bonding, which may contribute to the observed antimicrobial and anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。